![molecular formula C11H21N B1489348 2-Azaspiro[4.7]dodekan CAS No. 182-98-9](/img/structure/B1489348.png)
2-Azaspiro[4.7]dodekan
Übersicht
Beschreibung
2-Azaspiro[4.7]dodecane is a chemical compound with the CAS Registry number 182-98-9 . It is categorized as an intermediate . It is not classified as a hazardous compound .
Synthesis Analysis
The synthesis of 2-Azaspiro[4.7]dodecane or similar compounds often involves annulation strategies . For instance, one approach involves the annulation of the cyclopentane ring . Another method for synthesizing a similar compound, 8-oxa-2-azaspiro[4.5]dodecane, has been developed using commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis
The molecular structure of 2-Azaspiro[4.7]dodecane involves a spirocyclic scaffold, which consists of a lactam ring attached by a spiro junction to a cyclohexane ring . The lactam ring adopts an envelope conformation, and the cyclohexane ring has a chair conformation .Wissenschaftliche Forschungsanwendungen
Chemische Zwischenprodukte
2-Azaspiro[4.7]dodekan ist eine bicyclische organische Verbindung, die zur Klasse der Spiroverbindungen gehört. Sie wird häufig als Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen verwendet .
Synthese biologisch aktiver Verbindungen
Es wurde eine bequeme Synthese von neuem 8-Oxa-2-azaspiro[4.5]dekan aus im Handel erhältlichen Reagenzien entwickelt, die auf Tetrahydropyran-4-carbonitril und 1-Brom-2-fluorethan basiert . Diese Verbindung ist vielversprechend für die Herstellung wichtiger biologisch aktiver Verbindungen .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a bicyclic organic compound that belongs to the class of spiro compounds. It has gained significant attention in the scientific community due to its potential biological and industrial applications.
Mode of Action
It is believed to interact with its targets in a way that leads to the production of important biologically active compounds .
Biochemical Pathways
It is known that this compound is promising for the production of important biologically active compounds .
Biochemische Analyse
Biochemical Properties
2-Azaspiro[4.7]dodecane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 2-Azaspiro[4.7]dodecane has been shown to interact with cyclic GMP–AMP synthase (cGAS), an enzyme involved in the immune response. This interaction inhibits the activity of cGAS, thereby modulating the immune response . Additionally, 2-Azaspiro[4.7]dodecane interacts with other proteins and enzymes, affecting their catalytic activity and stability.
Cellular Effects
The effects of 2-Azaspiro[4.7]dodecane on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Azaspiro[4.7]dodecane has been found to induce apoptosis in Hela cells in a dose-dependent manner . This compound also affects cell signaling pathways by inhibiting the activity of specific enzymes, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Azaspiro[4.7]dodecane exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the binding of 2-Azaspiro[4.7]dodecane to cGAS inhibits its activity, thereby modulating the immune response . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
The effects of 2-Azaspiro[4.7]dodecane change over time in laboratory settings. This compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that 2-Azaspiro[4.7]dodecane can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of 2-Azaspiro[4.7]dodecane vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, 2-Azaspiro[4.7]dodecane can induce toxic effects, including cell death and organ damage . These dosage effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
2-Azaspiro[4.7]dodecane is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, 2-Azaspiro[4.7]dodecane is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolic pathways are important for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-Azaspiro[4.7]dodecane within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain tissues, leading to localized effects. For instance, 2-Azaspiro[4.7]dodecane has been found to accumulate in the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for predicting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of 2-Azaspiro[4.7]dodecane affects its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Azaspiro[4.7]dodecane has been found to localize in the mitochondria, where it influences mitochondrial function and energy metabolism . The subcellular localization of this compound is important for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-azaspiro[4.7]dodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-4-6-11(7-5-3-1)8-9-12-10-11/h12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRHJJOKNBOPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


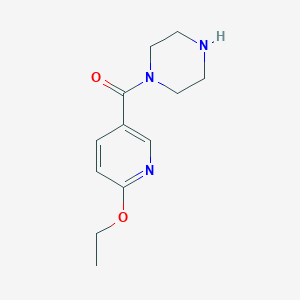

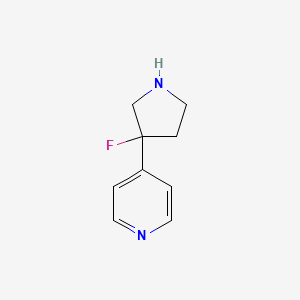
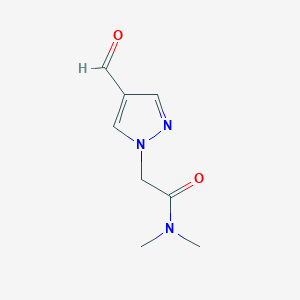
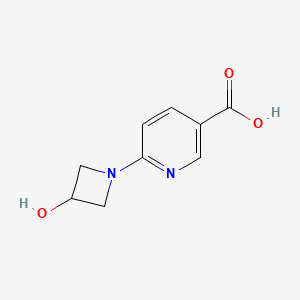

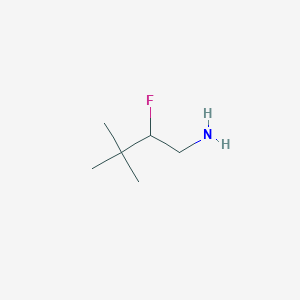
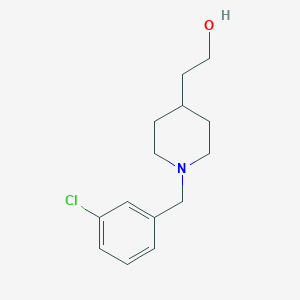
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1489277.png)
amine](/img/structure/B1489279.png)

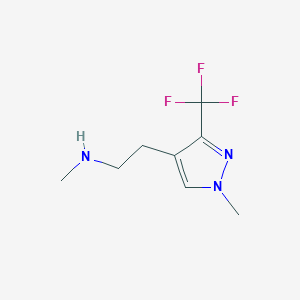
![6-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1489287.png)

